Thallium carbonate

Description

Historical Perspectives on Thallium Chemistry and Carbonate Compounds

The element thallium was independently discovered in 1861 by English chemist William Crookes and French chemist Claude-Auguste Lamy. Both scientists utilized the nascent technique of flame spectroscopy, identifying thallium through its distinctive bright green spectral emission line, which led to its naming from the Greek word "thallos," meaning "green shoot" or "twig" wikipedia.orgcompoundchem.comuscourts.govnih.gov. Early investigations into thallium chemistry quickly revealed the element's notable toxicity. While thallium compounds found some limited historical applications in medicine and later as rodenticides and insecticides, these uses were often associated with severe side effects and poisonings, leading to stringent controls and bans in many regions compoundchem.comnoahchemicals.com.

The specific historical development of thallium carbonate is less documented than that of the element itself. However, its synthesis is recognized as achievable through the reaction of thallium(I) hydroxide (B78521) with carbon dioxide wikipedia.org. Early chemical characterizations highlighted thallium(I) carbonate's unusual property of high water solubility when compared to other heavy metal carbonates, a characteristic attributed to the similarity between the Tl⁺ and K⁺ ionic radii . This solubility, along with its stability, distinguished it from compounds like silver carbonate .

Contemporary Research Significance of this compound in Inorganic Chemistry and Materials Science

In contemporary academic research, this compound serves as a crucial compound for studying thallium's chemical behavior and for synthesizing advanced materials. Its significance spans several key areas:

Inorganic Chemistry

Thallium(I) carbonate is primarily synthesized through the reaction of thallium(I) hydroxide with carbon dioxide, represented by the equation:

2 TlOH + CO₂ → Tl₂CO₃ + H₂O

This method is considered straightforward, yielding the compound as a white crystalline product wikipedia.org. This compound is characterized by several key properties:

Molecular Weight: 468.78 g/mol wikipedia.orgchemimpex.comzegmetal.comsigmaaldrich.comchemicalbook.com

Density: 7.11 g/cm³ wikipedia.orgchemimpex.comzegmetal.comchemicalbook.com

Melting Point: Decomposes around 272 °C wikipedia.orgchemimpex.comchemicalbook.com

Solubility: Exhibits high solubility in water (e.g., 5.3 g/100 g at 20°C) wikipedia.orgnih.gov, a property that differentiates it from many other heavy metal carbonates. It is insoluble in common organic solvents like ethanol, ether, and acetone (B3395972) zegmetal.comchemicalbook.comnih.gov.

Crystal Structure: Crystallizes in the monoclinic system, space group C2/m nih.govcdnsciencepub.comresearchgate.net. Specific unit cell parameters have been determined, for instance, a = 12.02(2) Å, b = 5.150(2) Å, c = 7.198(4) Å, with a β angle of 122.08(10)° nih.gov.

From a reactivity standpoint, this compound is a versatile precursor. It can be readily converted into other thallium(I) and thallium(III) compounds, such as thallium nitrate, iodide, acetate, and oxides zegmetal.comnanorh.com. Its involvement in the synthesis of complex inorganic structures, including thallium uranium phosphites and phosphates, underscores its role in coordination chemistry and solid-state research acs.org. Furthermore, research has explored its structural stability under high pressures, indicating it remains stable up to at least 5.82 GPa nih.govresearchgate.net.

Materials Science and Research Applications

The unique properties of this compound lend themselves to a range of specialized applications in materials science and chemical research:

Optical Materials: this compound is utilized in the production of materials that mimic the optical characteristics of diamonds, contributing to the creation of imitation gemstones . It is also a component in the manufacturing of specialized optical glasses and crystals, valued for their high refractive indices and low dispersion properties chemimpex.comnanorh.com. These materials find application in infrared optics, forming lenses and windows essential for scientific instruments, military technology, and medical imaging devices nanorh.comamericanelements.com.

Electronics and Semiconductors: The compound's electrical properties make it valuable in the fabrication of advanced electronic components and semiconductor materials chemimpex.com. It serves as a precursor for semiconductors like thallium arsenide (TlAs) and thallium antimonide (TlSb), which are employed in infrared detectors and photoelectric cells nanorh.com. Its role extends to optoelectronic devices such as light-emitting diodes (LEDs), lasers, and light sensors nanorh.com. Thallium-based compounds, including those derived from this compound, have also been investigated for their potential in developing superconductors chemimpex.comosti.gov.

Chemical Synthesis and Catalysis: this compound acts as a reagent and catalyst in various chemical syntheses, including organic reactions like palladium-catalyzed Suzuki coupling nanorh.comdatavagyanik.comresearchgate.net. It has been employed in the preparation of alkyl bromides from carboxylic acids researchgate.net and in the synthesis of complex organic molecules researchgate.net.

Analytical Chemistry: Historically and in contemporary research, this compound is used in analytical chemistry for spectral analysis and as a reagent for detecting substances like carbon disulfide zegmetal.comnanorh.com.

Environmental and Materials Research: It is utilized in studies related to environmental chemistry, particularly in understanding the behavior and fate of heavy metals in soil and water systems, which aids in pollution control research chemimpex.com. Its potential in developing novel materials with specific properties is continuously explored chemimpex.com.

Data Tables

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | Thallium(I) carbonate | nih.gov |

| Chemical Formula | Tl₂CO₃ | wikipedia.org |

| Molar Mass | 468.78 g/mol | wikipedia.orgchemimpex.comzegmetal.comsigmaaldrich.comchemicalbook.com |

| Appearance | White to off-white crystalline solid/powder | wikipedia.orgchemimpex.comzegmetal.comchemicalbook.com |

| Density | 7.11 g/cm³ | wikipedia.orgchemimpex.comzegmetal.comchemicalbook.com |

| Melting Point | 272 °C (dec.) | wikipedia.orgchemimpex.comchemicalbook.com |

| Solubility in Water | 5.3 g/100 g (20°C); 27.2 g/100 g (100°C) | wikipedia.orgchemicalbook.comnih.gov |

| Solubility (Other) | Insoluble in alcohol, ether, acetone | zegmetal.comchemicalbook.comnih.gov |

| Crystal Structure | Monoclinic, Space Group C2/m | nih.govcdnsciencepub.comresearchgate.net |

| Unit Cell Parameters | a = 12.02(2) Å, b = 5.150(2) Å, c = 7.198(4) Å, β = 122.08(10)° | nih.gov |

| Stability (Pressure) | Stable to at least 5.82 GPa | nih.govresearchgate.net |

Table 2: Synthesis Method of this compound

| Reactants | Conditions | Reaction Equation | Notes | Source |

| Thallium(I) hydroxide (TlOH) | Reaction with carbon dioxide (CO₂) | 2 TlOH + CO₂ → Tl₂CO₃ + H₂O | Synthesis involves bubbling CO₂ through an aqueous TlOH solution until precipitation is complete. | wikipedia.org |

| Thallium(I) hydroxide (TlOH) | Aqueous solution | Product is filtered, washed, and dried. Purity validation is essential due to hygroscopic nature. | ||

| Acesulfamic acid and Thallium(I) carbonate | Aqueous solution | Used in the preparation of thallium(I) acesulfamate. | researchgate.net |

Table 3: Applications and Research Significance of this compound

| Field of Application | Specific Use/Research Area | Key Enabling Property/Role |

| Optical Materials | Production of imitation diamonds | Mimics optical properties of diamonds. |

| Manufacturing of optical glasses and crystals | High refractive index, low dispersion, contribution to low melting glasses. | |

| Infrared optics (lenses, windows) | Transparency in infrared wavelengths. | |

| Electronics & Semiconductors | Production of specialized electronic components | Enhances conductivity and performance. |

| Semiconductor materials (e.g., TlAs, TlSb) | Used in infrared detectors and photoelectric cells. | |

| Optoelectronic devices (LEDs, lasers, light sensors) | Enables light manipulation and detection. | |

| Research into superconductors | Precursor for thallium-based superconducting materials. | |

| Inorganic Chemistry | Precursor for other thallium salts (nitrate, iodide, acetate) | Source of Tl⁺ ions for synthesis. |

| Synthesis of complex inorganic compounds (e.g., thallium uranium phosphites/phosphates) | Acts as a reagent in hydrothermal synthesis. | |

| Study of high-pressure crystal structures and phase transitions | Material for investigating solid-state behavior under extreme conditions. | |

| Chemical Synthesis | Catalyst/reagent in organic reactions (e.g., Suzuki coupling) | Facilitates specific reaction pathways. |

| Preparation of alkyl bromides from carboxylic acids | Acts as a reagent in specific organic transformations. | |

| Analytical Chemistry | Spectral analysis | Used for identifying elements via spectroscopy. |

| Detection of carbon disulfide | Acts as a specific analytical reagent. | |

| Environmental Chemistry | Studies on heavy metal behavior in soil and water | Used as a model compound for understanding environmental interactions of thallium. |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

thallium(1+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Tl/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASUJKKKKGHFBF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

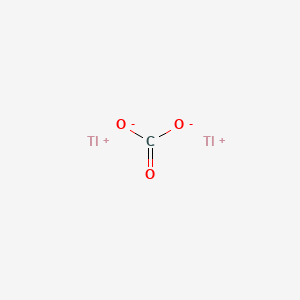

Canonical SMILES |

C(=O)([O-])[O-].[Tl+].[Tl+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Tl2CO3, CO3Tl2 | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Thallium(I) carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thallium(I)_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024332 | |

| Record name | Thallium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Heavy, shiny, colorless or white crystals. Used in the manufacture of imitation diamonds. Also used in analysis to test for carbon disulfide and as a fungicide. (EPA, 1998), Shiny colorless or white solid; Highly refractive; Soluble in water; [Hawley] White crystalline solid; [MSDSonline], COLOURLESS OR WHITE CRYSTALS. | |

| Record name | THALLOUS CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thallium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5031 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

333.6 °C | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 PART TO 24 PARTS WATER (W/W); 1 PART TO 3.7 PARTS BOILING WATER, INSOL IN ABSOLUTE ALCOHOL, ETHER, ACETONE, In water, 52,000 mg/l at 25 °C., Solubility in water, g/100ml at 25 °C: 5.2 (moderate) | |

| Record name | DITHALLIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

7.1 (EPA, 1998) - Denser than water; will sink, 7.1, 7.1 g/cm³ | |

| Record name | THALLOUS CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DITHALLIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Less than 1X10-6 mm Hg at 25 °C | |

| Record name | DITHALLIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

HEAVY, SHINY, COLORLESS OR WHITE CRYSTALS, COLORLESS, MONOCLINIC CRYSTALS | |

CAS No. |

6533-73-9, 29809-42-5 | |

| Record name | THALLOUS CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dithallium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006533739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029809425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, thallium(1+) salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thallium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thallium hydrogen carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dithallium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THALLOUS CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H673633FTH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DITHALLIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

522 °F (EPA, 1998), 272 °C | |

| Record name | THALLOUS CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DITHALLIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Thallium Carbonate

Novel Synthetic Routes for Thallium(I) Carbonate

The preparation of thallium(I) carbonate has been approached through various chemical routes, each offering distinct advantages in terms of purity, morphology, and reaction control.

2 TlOH + CO₂ → Tl₂CO₃ + H₂O

This method is considered straightforward and yields thallium(I) carbonate as a white crystalline product wikipedia.org. Optimization of this process is critical for achieving desired purity and yield. Key considerations include controlling the reaction conditions, such as temperature and the concentration of reactants, as thallium(I) carbonate exhibits temperature-dependent solubility . Its solubility increases significantly with temperature, from 5.3 g/100 g at 20°C to 27.2 g/100 g at 100°C . This property necessitates careful management of aqueous solutions for homogeneous reactions and informs high-temperature synthesis protocols . Due to its hygroscopic nature and the potential for contamination with unreacted thallium(I) hydroxide (B78521) or thallium(I) oxide residues, purity validation via elemental analysis and X-ray diffraction (XRD) is essential . Precipitation methods are also fundamental in the synthesis of thallium carbonate nanoparticles, allowing for precise control over particle size and surface characteristics nanorh.com.

Solid-state reaction (SSR) pathways, typically involving the direct reaction of solid precursors at elevated temperatures, are also relevant, particularly in the context of preparing high-purity precursors for complex materials like superconductors. For thallium-based superconductor precursors, SSR methods often require heat treatments at temperatures around 945°C to achieve high purity and minimize carbonate contamination researchgate.netresearchgate.net. While direct SSR synthesis of bulk thallium(I) carbonate is not extensively detailed, the principles of solid-state mechanochemical synthesis, where reactants are ground together, have been applied to other thallium-containing compounds, demonstrating that yield can be dependent on reactant ratios and mechanical loading wits.ac.za.

Hydrothermal Synthesis: Hydrothermal techniques, which involve reactions in aqueous solutions under elevated temperature and pressure in sealed autoclaves, offer precise control over the morphology and particle size of synthesized materials. Thallium(I) carbonate nanoparticles can be effectively produced using hydrothermal synthesis, enabling tailored control over their physical properties nanorh.com. This method has also been employed for synthesizing other thallium compounds, such as thallium sulfide (B99878) (Tl₂S) and thallium(I) iodide oxide (Tl₃IO) nih.gov. Furthermore, titanium carbonate nanotubes, prepared via hydrothermal synthesis, have demonstrated utility in the removal of thallium from aqueous environments, highlighting the versatility of hydrothermal routes in thallium-related chemistry mdpi.com.

Sol-Gel Synthesis: The sol-gel process is another advanced technique employed for synthesizing thallium(I) carbonate, particularly for nanoparticle preparation, offering control over particle size, morphology, and surface characteristics nanorh.com. This method involves the transition of a liquid precursor (sol) into a solid network structure (gel) through hydrolysis and condensation reactions rsc.org. Sol-gel methods have been instrumental in producing high-purity precursors for thallium-based superconductors, typically requiring heat treatments at around 915°C researchgate.netresearchgate.net. The sol-gel approach, often combined with other precursor preparation methods like the citrate (B86180) gel process, can yield materials with excellent homogeneity and small particle sizes, facilitating subsequent processing steps capes.gov.br. Compared to classical solid-state ceramic processing, wet chemistry routes like sol-gel offer advantages such as better chemical homogeneity and higher reactivity of the precursor powders researchgate.net.

Mechanistic Studies of this compound Formation

Understanding the fundamental mechanisms governing the formation of thallium(I) carbonate is crucial for optimizing synthesis and predicting its behavior.

Specific detailed studies investigating the kinetics and thermodynamics of thallium(I) carbonate formation are not extensively documented in the retrieved literature. However, general principles of carbonate formation and thallium chemistry provide context. The precipitation of thallium(I) carbonate from aqueous solutions involves the interaction of thallium(I) ions with carbonate ions. The rate of precipitation can be influenced by factors such as supersaturation, temperature, and the presence of other ions. While direct kinetic data for Tl₂CO₃ formation is scarce, general thermodynamic data for carbonate reactions, such as those involved in CO₂ sequestration, highlight the importance of factors like CO₂ solubility in water, the stability of solid carbonate phases, and the kinetics of dissolution and precipitation reactions of related minerals pnnl.gov. For thallium removal from water, studies have explored adsorption kinetics using models like pseudo-first-order and pseudo-second-order, indicating that adsorption processes can be spontaneous and exothermic, involving both physisorption and chemisorption mdpi.comfrontiersin.org. These studies, while focused on removal rather than formation, illustrate the types of mechanistic investigations relevant to thallium-containing species.

The purity and yield of thallium(I) carbonate are significantly influenced by various reaction parameters, particularly when employing advanced synthesis techniques.

Purity: In wet chemical precipitation, achieving high purity requires careful control to mitigate contamination from residual reactants or side products . For instance, in the synthesis of precursors for thallium-based superconductors, which can involve carbonate intermediates, sol-gel methods necessitate heat treatments at approximately 915°C to ensure high purity, while solid-state reaction methods require higher temperatures, around 945°C researchgate.netresearchgate.net. The hygroscopic nature of thallium(I) carbonate also demands careful handling and storage to maintain purity .

Yield: While specific yield data for thallium(I) carbonate synthesis is not prominently featured, general principles of chemical synthesis apply. For solid-state mechanochemical reactions involving thallium compounds, yields are reported to be dependent on the amount and ratio of reactants used wits.ac.za. The straightforward nature of the TlOH and CO₂ reaction suggests that optimizing stoichiometry and reaction time can lead to good yields in wet chemical precipitation .

Other Parameters: For wet chemical precipitation, controlling the reaction temperature and solvent systems is critical due to the solubility characteristics of thallium(I) carbonate . In nanoparticle synthesis via hydrothermal or sol-gel routes, parameters such as pH, temperature, reactant concentrations, and reaction time are optimized to control particle size, morphology, and crystallinity nanorh.comnih.gov. For example, in the synthesis of carbonate-substituted hydroxyapatite, pH and sintering temperature significantly influence the structural and morphological properties of the resulting powders nih.gov.

Theoretical and Computational Chemistry of Thallium Carbonate Systems

Vibrational Spectroscopy through Computational Methods

Density Functional Theory (DFT) Calculations of Infrared Spectra

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of materials. When applied to crystalline solids like metal carbonates, DFT calculations can predict the vibrational frequencies and intensities of infrared (IR) absorption spectra. These calculations typically involve employing specific functionals (e.g., B3LYP) and basis sets within computational codes (e.g., CRYSTAL17) to model the interactions between atoms and the resulting vibrational modes mdpi.comresearchgate.netnih.govresearchgate.net.

Studies on various metal carbonates, such as those of magnesium, calcium, zinc, cadmium, strontium, barium, and lead, have revealed characteristic internal vibrational modes of the carbonate anion (CO₃²⁻) and external lattice modes mdpi.comresearchgate.netnih.govmdpi.com. The internal modes are typically categorized as:

ν₁ (νs): Symmetric stretching of C-O bonds.

ν₂: Out-of-plane bending of the carbonate group.

ν₃ (νas): Asymmetric stretching of C-O bonds.

ν₄ (δ): In-plane bending of the carbonate group.

DFT calculations have established linear dependencies between the vibrational frequencies of these modes and properties of the constituent metal cations, such as their ionic radius and mass mdpi.comresearchgate.net. For thallium carbonate, a heavy metal cation, these dependencies are expected to play a significant role in the observed spectral features. The heavy nature of thallium could lead to distinct shifts in vibrational frequencies compared to lighter cations, potentially influencing band intensities and mode assignments.

Illustrative Data Table: Typical DFT-Calculated Infrared Spectra for Metal Carbonates

The following table provides examples of calculated IR-active vibrational modes for common metal carbonates, illustrating the type of data generated by DFT calculations. Similar analyses would be applied to this compound to predict its IR spectrum.

| Mode Assignment | Typical Calculated Frequency (cm⁻¹) for other Metal Carbonates (e.g., CaCO₃, MgCO₃) mdpi.comresearchgate.netnih.govmdpi.commdpi.com | Description of Vibration | Expected Influence of Thallium Cation |

| ν₃ (asym. stretch) | ~1400 – 1595 | C-O stretching, in-plane | Significant shifts due to heavy mass; potential splitting of degenerate modes. |

| ν₁ (sym. stretch) | ~1000 – 1100 | C-O stretching, in-plane | Shifts influenced by cation-oxygen bond strength and mass. |

| ν₂ (out-of-plane) | ~820 – 910 | CO₃²⁻ out-of-plane bend | Sensitive to cation coordination and size. |

| ν₄ (in-plane bend) | ~650 – 720 | CO₃²⁻ in-plane bend | Strong dependence on cation radius and mass; often shows clear trends. |

| Lattice Modes | ~80 – 400 | Collective cation/anion motion | Highly dependent on crystal structure and cation mass. |

Raman Spectroscopy Simulations and Mode Assignments

Raman spectroscopy simulations, often performed in conjunction with DFT calculations, aim to predict the Raman-active vibrational modes and their corresponding spectral signatures. These simulations provide insights into the molecular structure and bonding by analyzing the inelastic scattering of light by molecular vibrations. For metal carbonates, Raman spectroscopy is a primary technique for identifying different polymorphs and understanding the influence of the cation on the vibrational properties mdpi.comresearchgate.netnih.govmdpi.comwhiterose.ac.ukresearchgate.net.

Simulations typically involve calculating the Raman scattering cross-sections and intensities for various vibrational modes. The ν₁ (symmetric stretching) mode of the carbonate ion is often the most intense and characteristic Raman band, serving as a key identifier nih.govmdpi.com. Studies on other carbonates have shown that the Raman spectra are sensitive to cation substitution, crystal structure, and even subtle changes in the local environment mdpi.comresearchgate.netmdpi.comresearchgate.net. For instance, the degeneracy of certain modes can be lifted in lower symmetry crystal structures, leading to multiple peaks in the spectrum.

The heavy nature of thallium is expected to influence the Raman spectrum of this compound. Changes in cation mass and size can lead to shifts in vibrational frequencies and alter the intensities of Raman bands. Understanding these effects through computational simulations would be crucial for interpreting experimental Raman data for this compound.

Illustrative Data Table: Typical Raman Spectra Simulations for Metal Carbonates

The following table outlines common Raman-active vibrational modes and their typical calculated frequencies for metal carbonates, serving as a guide for the expected output of Raman spectroscopy simulations for this compound.

| Mode Assignment | Typical Calculated Frequency (cm⁻¹) for other Metal Carbonates (e.g., CaCO₃, MgCO₃) mdpi.comresearchgate.netnih.govmdpi.commdpi.comresearchgate.net | Description of Vibration | Expected Influence of Thallium Cation |

| ν₁ (sym. stretch) | ~1080 – 1099 | C-O stretching, in-plane | Strongest band, shifts expected due to Tl mass. |

| ν₃ (asym. stretch) | ~1419 – 1565 | C-O stretching, in-plane | May exhibit multiple peaks depending on symmetry; influenced by heavy cation. |

| ν₄ (in-plane bend) | ~689 – 750 | CO₃²⁻ in-plane bend | Sensitive to cation-anion interactions and mass. |

| ν₂ (out-of-plane) | ~800 – 837 | CO₃²⁻ out-of-plane bend | Often weaker or absent in Raman spectra compared to IR. |

| Lattice Modes | ~50 – 420 | Collective cation/anion motion | Significant influence from heavy Tl, affecting low-frequency modes. |

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies for Thallium Carbonate

X-ray Diffraction Techniques for Structural Analysis

X-ray diffraction (XRD) is a cornerstone technique in materials science for identifying crystalline phases and determining their structural parameters. For Thallium(I) carbonate, both single-crystal and powder XRD play vital roles in its characterization.

Single-Crystal X-ray Diffraction for Polymorph Characterization

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystal, including unit cell dimensions, space group, and bond lengths and angles wikipedia.org. This technique is indispensable for identifying and characterizing different polymorphic forms of a compound, as each polymorph possesses a unique crystal structure that results in a distinct X-ray diffraction pattern wikipedia.orgrms-foundation.ch. Thallium(I) carbonate has been reported to crystallize in the monoclinic crystal system wikipedia.org. While specific unit cell parameters for Thallium(I) carbonate are not detailed in the provided search results, studies on related thallium salts, such as Thallium(I) acesulfamate, have utilized single-crystal XRD to determine their monoclinic structure, space group P2₁/a, and precise unit cell parameters (e.g., a = 7.5844(4) Å, b = 9.7268(5) Å, c = 10.8105(5) Å, β = 105.174(6)°) mjcce.org.mkresearchgate.net. This illustrates the capability of single-crystal XRD to provide detailed structural information for thallium compounds.

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a rapid and widely used technique for identifying crystalline phases present in a sample and assessing its purity rms-foundation.chacs.orgprotoxrd.commdpi.commdpi.com. By comparing the experimental diffraction pattern of a sample to reference patterns stored in databases (e.g., the ICDD Powder Diffraction File), crystalline phases can be qualitatively identified rms-foundation.chprotoxrd.commdpi.comccp14.ac.ukjkdhs.org. PXRD is also crucial for distinguishing between different polymorphs, as they exhibit unique diffraction signatures wikipedia.orgrms-foundation.ch. Furthermore, quantitative phase analysis (QPA) can be performed using methods like Rietveld refinement, allowing for the determination of the relative proportions of different crystalline phases and the quantification of impurities rms-foundation.chprotoxrd.commdpi.commdpi.com. For Thallium(I) carbonate, PXRD would serve to confirm its crystalline phase and verify the absence of other crystalline contaminants, thereby ensuring sample purity. The technique is sensitive to crystalline materials, with a limitation being its inability to detect amorphous components without specialized approaches mdpi.comccp14.ac.uk.

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the molecular vibrations within a compound, providing insights into its chemical structure, bonding, and the presence of specific functional groups, such as the carbonate ion.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis for Molecular Structure

FTIR spectroscopy is highly effective for identifying the characteristic vibrational modes of the carbonate (CO₃²⁻) anion nio.res.inspectroscopyonline.commdpi.comuni-konstanz.denih.gov. The carbonate ion, being a planar molecule with D₃<0xE2><0x82><0x95> symmetry, exhibits several fundamental vibrational modes:

ν₂ (Out-of-plane bending): Typically observed around 800–900 cm⁻¹ nio.res.inspectroscopyonline.commdpi.commdpi.com.

ν₄ (In-plane bending): Usually found in the region of 700–750 cm⁻¹ nio.res.inspectroscopyonline.commdpi.commdpi.com.

ν₁ (Symmetric stretching): Often appears as a weak band around 1050–1100 cm⁻¹ mdpi.commdpi.comjournalijar.comresearchgate.net.

ν₃ (Asymmetric stretching): The most intense and characteristic band, observed between 1400–1500 cm⁻¹ nio.res.inspectroscopyonline.commdpi.commdpi.commedcraveonline.com.

The precise positions of these bands can be influenced by the cation and the crystal lattice environment, allowing for the differentiation of various carbonate minerals spectroscopyonline.com. For Thallium(I) carbonate, FTIR analysis would confirm the presence of the carbonate moiety and provide information about its structural environment within the crystal lattice. Studies on related thallium salts also utilize FTIR to characterize their structure mjcce.org.mkresearchgate.netakjournals.com.

Raman Spectroscopy for Lattice and Intramolecular Modes

Raman spectroscopy complements FTIR by providing information on both internal molecular vibrations and external lattice modes mdpi.commdpi.comresearchgate.net. For the carbonate ion, Raman spectroscopy also detects the characteristic stretching and bending vibrations, often with different selection rules and sensitivities compared to FTIR mdpi.commdpi.comjournalijar.comresearchgate.net. Key Raman-active modes for carbonates include the symmetric stretching (ν₁) around 1080–1090 cm⁻¹ and bending modes (ν₄) around 700–750 cm⁻¹ mdpi.commdpi.comjournalijar.comresearchgate.net. Additionally, Raman spectroscopy is sensitive to lattice vibrations, which correspond to the translational and rotational movements of ions within the crystal structure, typically appearing in the lower frequency range (0–400 cm⁻¹) mdpi.commdpi.comjournalijar.comresearchgate.net. These lattice modes are particularly useful for understanding the crystal packing and potential polymorphism. Research on various carbonate minerals highlights the utility of Raman spectroscopy in distinguishing different crystal structures based on their unique vibrational fingerprints researchgate.netnih.gov.

Other Advanced Spectroscopic and Thermal Methods for Characterization

Beyond diffraction and vibrational spectroscopy, other techniques contribute to the comprehensive characterization of Thallium(I) carbonate. Thermal analysis methods, such as Thermogravimetry (TG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are valuable for investigating the thermal stability, decomposition pathways, and potential phase transitions of the compound akjournals.comcdnsciencepub.comresearchgate.netnih.govb-cdn.netshimadzu.com. For instance, TG can quantify mass loss associated with decomposition or dehydration, while DTA/DSC can detect thermal events like melting, crystallization, or polymorphic transformations by measuring heat flow researchgate.netshimadzu.com. Studies on other thallium compounds have employed these thermal methods in conjunction with XRD and IR spectroscopy to elucidate decomposition mechanisms and structural changes at elevated temperatures akjournals.comcdnsciencepub.com.

Data Tables

Table 1: Characteristic Vibrational Frequencies of the Carbonate Ion (CO₃²⁻)

| Mode Type | Typical Wavenumber Range (cm⁻¹) | Assignment | Spectroscopic Technique | Notes |

| ν₃ (Asymmetric Stretch) | 1400–1500 | C-O stretching | FTIR, Raman | Strongest band in FTIR; sensitive to cation and lattice environment nio.res.inspectroscopyonline.commdpi.commdpi.com |

| ν₁ (Symmetric Stretch) | 1050–1100 | C-O stretching | FTIR, Raman | Often weaker in FTIR, more prominent in Raman mdpi.commdpi.comjournalijar.comresearchgate.net |

| ν₄ (In-plane Bend) | 700–750 | O-C-O bending | FTIR, Raman | Sensitive to cation and lattice environment nio.res.inspectroscopyonline.commdpi.commdpi.com |

| ν₂ (Out-of-plane Bend) | 800–900 | O-C-O bending | FTIR | nio.res.inspectroscopyonline.commdpi.commdpi.com |

| Lattice Modes | 0–400 | Translational/Rotational | Raman | Reflect crystal packing and phonon behavior mdpi.commdpi.comjournalijar.comresearchgate.net |

Table 2: Structural Information for Thallium(I) Carbonate

| Property | Value | Source/Notes |

| Chemical Formula | Tl₂CO₃ | wikipedia.orgwikipedia.orgsigmaaldrich.comchemimpex.comscbt.com |

| Molar Mass | 468.78 g/mol | wikipedia.orgsigmaaldrich.comchemimpex.comscbt.comamericanelements.com |

| Crystal System | Monoclinic | wikipedia.org |

| Density | 7.11 g/cm³ | wikipedia.orgchemimpex.comamericanelements.com |

| Melting Point | 272 °C (decomposes) | wikipedia.orgchemimpex.comamericanelements.com |

| Solubility | Water-soluble (5.2 g/100 mL at 25 °C) | wikipedia.orgwikipedia.org |

Compound Names Mentioned

| Common Name | Chemical Formula | CAS Number |

| Thallium Carbonate | Tl₂CO₃ | 6533-73-9 |

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to determine the structure of molecules by probing the magnetic properties of atomic nuclei. For this compound, both thallium-specific NMR (²⁰⁵Tl NMR) and carbon NMR (¹³C NMR) can provide valuable information, particularly when studying its interactions or coordination environments.

Thallium possesses two NMR-active isotopes, ²⁰³Tl and ²⁰⁵Tl, with ²⁰⁵Tl being the more sensitive and yielding less broad signals, making it the preferred nucleus for NMR studies huji.ac.il. NMR spectroscopy is highly sensitive to the local electronic environment of the nucleus, allowing for the determination of chemical shifts, which are indicative of the oxidation state and coordination geometry of the thallium ion. Furthermore, ¹³C NMR can elucidate the structure and bonding of the carbonate anion, especially when using isotopically enriched ¹³C-labeled carbonate.

Studies investigating the binding of thallium ions to biological molecules, such as transferrin, in the presence of carbonate as a synergistic anion, have utilized both ²⁰⁵Tl and ¹³C NMR nih.govacs.orgcore.ac.uk. These studies have demonstrated the ability of ²⁰⁵Tl NMR to detect distinct signals for thallium ions bound to different sites within a protein structure. For instance, when thallium(III) ions bind to human serotransferrin in the presence of carbonate, two distinct ²⁰⁵Tl NMR signals were observed, corresponding to the metal ion in the two high-affinity iron-binding sites acs.orgcore.ac.uk. When ¹³C-labeled carbonate was used, two closely spaced doublets were detected in the ¹³C NMR spectrum, indicating the direct binding of the carbonate anion to the metal ion in both protein sites acs.org. The spin-spin coupling between the bound thallium and carbon nuclei (²⁰⁵Tl-¹³C) has been reported to range between 270 to 290 Hz in such systems, providing direct evidence of through-bond interaction acs.org.

While direct NMR studies specifically on solid this compound are less commonly reported in the accessible literature compared to its biological interactions, the principles remain applicable. The chemical shift of the carbonate carbon in ¹³C NMR is sensitive to the coordination environment and the nature of the cation it is associated with.

Table 1: Representative NMR Data for Thallium-Carbonate Systems

| Technique | Nucleus | Sample/System | Observation | Chemical Shift (ppm) | Coupling Constant (Hz) | Reference |

| ²⁰⁵Tl NMR | ²⁰⁵Tl | Tl³⁺ bound to human serotransferrin + carbonate | Two signals observed for bound metal ion in high-affinity sites | +2055, +2072 | N/A | core.ac.uk |

| ²⁰⁵Tl NMR | ²⁰⁵Tl | Tl³⁺ bound to chicken ovotransferrin + carbonate | Two signals observed for bound metal ion in high-affinity sites | +2075, +2045 | N/A | core.ac.uk |

| ¹³C NMR | ¹³C | ¹³C-labeled carbonate bound to Tl³⁺-serotransferrin | Two closely spaced doublets in the carbonyl region | N/A | ²⁰⁵Tl-¹³C: 270-290 | acs.org |

| ¹³C NMR | ¹³C | ¹³C-labeled carbonate bound to Tl³⁺-ovotransferrin | One doublet observed (degenerate resonances) | N/A | ²⁰⁵Tl-¹³C: 270-290 | acs.org |

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time under a controlled atmosphere. When coupled with Mass Spectrometry (MS), it becomes TGA-MS, a powerful hyphenated technique that allows for the identification of volatile decomposition products evolved during heating. This combination is invaluable for understanding the thermal stability and decomposition pathways of compounds like this compound.

The decomposition of metal carbonates typically involves the release of carbon dioxide (CO₂) and the formation of the corresponding metal oxide. The general reaction is: MCO₃(s) → MO(s) + CO₂(g)

While specific TGA-MS data for this compound itself was not detailed in the reviewed literature, the general behavior of carbonates provides a framework for understanding its decomposition. For example, studies on various carbonate minerals show that their thermal decomposition temperatures and the mass loss associated with CO₂ evolution vary depending on the cation and crystal structure qut.edu.aunerc.ac.uk. Typically, the decomposition of inorganic carbonates occurs at elevated temperatures, often in the range of 500-800 °C, although this can be influenced by factors such as purity and crystalline form srce.hr.

In a TGA-MS analysis of this compound, a sample would be heated under a controlled atmosphere (e.g., inert nitrogen or air). As the temperature increases, any mass loss would be recorded by the TGA. Simultaneously, the MS detector would analyze the gases being evolved. For this compound, a significant mass loss corresponding to the release of CO₂ would be expected, which the mass spectrometer would identify by its characteristic mass-to-charge ratio (m/z = 44). The TGA curve would show a step decrease in mass at the decomposition temperature, while the MS would display a peak for CO₂ evolution at the same temperature range. This allows for direct correlation between the thermal event (mass loss) and the identity of the evolved gas, confirming the decomposition of the carbonate moiety.

Thallium Carbonate in Environmental Geochemistry and Biogeochemical Cycling

Environmental Speciation and Transformation Pathways of Thallium

The environmental behavior of thallium is largely dictated by its chemical form, or speciation, which is dominated by its two primary oxidation states: thallous (Tl(I)) and thallic (Tl(III)). cuni.czusgs.govcabidigitallibrary.org

In most natural aquatic environments, the monovalent Tl(I) cation is the more stable and dominant form. rsc.orgnih.gov Its chemical properties are similar to those of alkali metal ions, particularly potassium (K⁺), due to their comparable ionic radii. cuni.czrsc.orgresearchgate.net This similarity allows Tl(I) to interfere with essential potassium-dependent biological processes, contributing to its high toxicity. nih.govcuni.cz

The trivalent Tl(III) state is a stronger oxidizing agent and is generally less stable in aqueous solutions. wikipedia.orgresearchgate.net However, Tl(III) can be a significant species under specific environmental conditions. For instance, the oxidation of Tl(I) to Tl(III) can occur on the surfaces of certain minerals, most notably manganese oxides. nih.govacs.org This surface-mediated oxidation is a critical transformation pathway that can decrease thallium's mobility, as Tl(III) is more prone to hydrolysis and precipitation, often as Tl(OH)₃ or Tl₂O₃. nih.govccme.ca While Tl(I) is thermodynamically more stable in most waters, the presence of strong oxidizing agents or catalytic mineral surfaces can shift the equilibrium toward Tl(III). acs.org

| Thallium Species | Common Environmental Occurrence | Key Chemical Properties |

| Thallium(I) / Tl⁺ | Dominant species in most natural waters; mobile. rsc.orgnih.gov | Stable, highly soluble, analogous to K⁺ ions. cuni.czrsc.org |

| Thallium(III) / Tl³⁺ | Found in highly oxidizing environments; often adsorbed to mineral surfaces. nih.govacs.org | Strong oxidizing agent; less stable, prone to hydrolysis and precipitation. wikipedia.orgresearchgate.net |

Thallium(I) carbonate is characterized by its high solubility in water, a property it shares with other thallous compounds like sulfate and chloride. nih.govcdc.gov This high solubility means that in most freshwater and soil systems, thallium is unlikely to precipitate as a discrete thallium carbonate mineral phase. It will predominantly exist as the dissolved Tl⁺ ion.

Geochemical Interactions and Mobility in Geological Media

The mobility of thallium in the subsurface is largely controlled by its interaction with the surfaces of geological materials. Sorption and desorption processes are critical in retarding its transport in groundwater and soil.

Thallium interacts with various mineral surfaces through several mechanisms, which significantly affects its environmental mobility.

Manganese Oxides : These minerals are highly effective at scavenging thallium from water. The primary mechanism involves the oxidation of the more mobile Tl(I) to the less mobile Tl(III) on the oxide surface. nih.govacs.org The newly formed Tl(III) can then be strongly adsorbed or form hydroxide (B78521) precipitates. nih.gov This oxidative uptake is particularly strong on certain forms of manganese oxide like δ-MnO₂. acs.org

Clay Minerals (Illite) : Micaceous clay minerals, especially illite (B577164), are crucial for the retention of Tl(I) in soils and sediments. nih.govresearchgate.net Tl(I) can be strongly bound through inner-sphere complexation at the frayed edges of illite particles, in a manner analogous to cesium. nih.govrsc.org This high-affinity binding significantly reduces the mobility and bioavailability of thallium in the environment. acs.org

Jarosite : This potassium iron sulfate mineral, often formed during the weathering of sulfide (B99878) ores, can incorporate Tl(I) into its crystal structure by substituting for potassium. The formation of Tl-bearing jarosite (dorallcharite) has been identified as a secondary mineral near metal sulfide deposits, acting as a sink for thallium during weathering processes. acs.org

| Mineral Type | Primary Sorption Mechanism for Thallium | Impact on Tl Mobility |

| Manganese Oxides | Oxidative uptake of Tl(I) to Tl(III), followed by strong adsorption or precipitation. nih.govacs.org | Significant decrease in mobility. |

| Illite (Clay Mineral) | High-affinity inner-sphere adsorption of Tl(I) at frayed particle edges. nih.govrsc.org | Strong retention, leading to low mobility. |

| Jarosite | Substitution of K⁺ by Tl⁺ within the mineral structure. acs.orgresearchgate.net | Immobilization into a stable secondary mineral phase. |

Thallium is often enriched in sulfide minerals, such as pyrite and sphalerite, which can be hosted in carbonate rocks. nih.gov During the weathering of these Tl-bearing sulfide deposits, thallium is released into the environment. nih.govresearchgate.net The surrounding carbonate rocks can play a role in buffering the acidity generated during sulfide oxidation, which in turn influences the mobility and speciation of the released thallium.

In soils that have developed from the weathering of these mineralized carbonate rocks, extremely high concentrations of thallium can accumulate. acs.org The weathering process releases Tl(I), which then becomes subject to the sorption and transformation pathways described above. The presence of clay minerals and manganese oxides within the soil matrix are critical for sequestering the thallium released during weathering. researchgate.net

Chemical Remediation Strategies for Thallium in Environmental Systems

Given the high toxicity of thallium, effective remediation strategies for contaminated water and soil are essential. Chemical methods focus on transforming thallium into a less mobile form or removing it from the contaminated matrix.

Adsorption : This is one of the most widely used techniques for removing thallium from water. nih.gov Materials with a high affinity for thallium, such as manganese oxides and certain clay minerals, are employed. nih.gov The mechanism often involves the oxidative capture of Tl(I) and its conversion to the more strongly sorbing Tl(III). nih.gov Nano-Al₂O₃ has also shown high efficiency in adsorbing trivalent thallium. nih.gov

Precipitation : While common thallium salts are soluble, precipitation can be induced under specific chemical conditions. In oxidizing environments, Tl(III) can be removed from solution through the formation of insoluble Tl(OH)₃. ccme.ca In highly reducing, sulfide-rich waters, thallium may precipitate as Tl₂S. cdc.gov Biochar, which can contain carbonates, has been suggested to reduce Tl mobility in soil through precipitation mechanisms. researchgate.net

Ion Exchange : Materials that can selectively exchange cations are used to remove Tl(I) from solution. Prussian blue (potassium ferric hexacyanoferrate) is a highly effective agent that acts as an ion exchanger for univalent cations like thallium. medscape.com It has a strong affinity for Tl(I) and is used in treating both environmental contamination and cases of poisoning. medscape.comnih.gov Activated charcoal is another adsorbent used for thallium removal, though Prussian blue is considered superior. medscape.com

| Remediation Strategy | Chemical Agent/Material | Underlying Mechanism |

| Adsorption | Manganese Oxides, Nano-Al₂O₃ | Surface complexation and oxidative precipitation of Tl(I) to Tl(III). nih.gov |

| Precipitation | Manipulation of pH and redox | Formation of insoluble Tl(OH)₃ (oxidizing) or Tl₂S (reducing). ccme.cacdc.gov |

| Ion Exchange | Prussian Blue | Selective exchange of K⁺ ions in its crystal lattice for Tl⁺ ions. medscape.com |

Chemical Precipitation Methods for Thallium Removal

Chemical precipitation is a widely utilized technique for the removal of thallium from contaminated water sources. This process involves the addition of chemical reagents to transform dissolved thallium ions into insoluble precipitates, which can then be separated from the water through physical processes like sedimentation or filtration. The effectiveness of chemical precipitation is contingent on several factors, including the pH of the solution, the type and dosage of the precipitating agent, and the presence of other ions in the water.

One common approach is lime precipitation , which involves the addition of lime (CaO) to raise the pH of the water. While this method shows some effect, its efficiency in meeting stringent discharge standards can be limited. For instance, in one study, treating wastewater with an initial thallium concentration of 13.56 µg/L with lime to a pH of 11 reduced the concentration to 6.8 µg/L.

Sulfide precipitation is another effective method, where a sulfide source, such as sodium sulfide (Na₂S), is added to the water. This leads to the formation of thallium sulfide (Tl₂S), a compound with low solubility. Research has demonstrated that this method can achieve high removal efficiencies. For example, the addition of 20 mg/L of sodium sulfide to wastewater with an initial thallium concentration of 13.56 µg/L successfully reduced the thallium concentration to 3.6 µg/L. researchgate.net Reductive precipitation of thallium sulfide, which requires controlled solution potential and pH, has been shown to effectively remove thallium to levels below 2 µg/L. researchgate.netresearchgate.net

Coagulation and precipitation methods, often used in conjunction with pre-oxidation, also play a significant role in thallium removal. These methods involve the use of coagulants like polyaluminum chloride (PAC) or polyferric sulfate (PFS). After oxidizing the thallium, the addition of these coagulants can effectively remove the resulting precipitates. Both PAC and PFS have demonstrated good removal effects for thallium. researchgate.net While chemical precipitation is a robust method, it may not be suitable for achieving very low thallium concentrations and can generate toxic sludge, which requires careful management. researchgate.net

Thallium Removal by Chemical Precipitation

| Precipitation Method | Reagent | Initial Tl Concentration (µg/L) | Final Tl Concentration (µg/L) | Conditions |

|---|---|---|---|---|

| Lime Precipitation | CaO | 13.56 | 6.8 | pH 11 |

| Sulfide Precipitation | Na₂S | 13.56 | 3.6 | 20 mg/L Na₂S |

| Reductive Precipitation | Sulfide | - | <2 | Controlled potential/pH |

Adsorption and Ion Exchange Technologies (Focus on Material Chemistry and Adsorbent Development)

Adsorption and ion exchange are prominent technologies for the removal of thallium from aqueous environments, offering advantages such as high efficiency and the potential for adsorbent regeneration. The development of novel adsorbent materials with high selectivity and capacity for thallium is a key area of research.

Metal oxides have emerged as effective adsorbents due to their high adsorption capacity, selectivity, and ease of regeneration. nih.gov Various metal oxides, including those of manganese, iron, aluminum, and titanium, have been investigated for thallium removal. nih.gov

Manganese oxides can remove thallium through both surface complexation and oxidative precipitation. Amorphous hydrated MnO₂ has shown an impressive adsorption capacity of 352 mg/g. researchgate.net

Iron oxides , particularly in combination with manganese, have demonstrated fast, efficient, and selective thallium adsorption over a wide pH range (3–12). nih.gov

Nano-Al₂O₃ has shown high adsorption of trivalent thallium (99.56%) at a pH of 4.5. nih.gov The removal mechanisms for aluminum oxides primarily involve surface complexation, ion exchange, and electrostatic attraction. researchgate.net

Titanate nanotubes , prepared via hydrothermal synthesis, remove thallium through a combination of ion exchange with Na⁺ and H⁺ ions, and co-precipitation following the oxidation of Tl⁺ to Tl³⁺. nih.gov

Ion exchange resins offer a targeted approach for thallium removal. Highly selective separations can be achieved by adsorbing trivalent thallium on anion exchange resins from hydrochloric or hydrobromic acid media. nih.gov Cation exchange processes have also been successfully applied. However, the presence of other cations, such as alkaline earth metals, can interfere with the ion exchange process, and the resins require frequent regeneration. researchgate.net

The development of novel adsorbents is a continuous effort. For instance, a titanium-iron magnetic adsorbent has been synthesized, exhibiting a maximum adsorption capacity of 111.3 mg/g at pH 7.0. The primary removal mechanism is believed to be surface complexation of Tl(I) ions with hydroxyl groups on the adsorbent's surface. mdpi.com

Adsorption Capacities of Various Materials for Thallium

| Adsorbent Material | Adsorption Capacity (mg/g) | Conditions |

|---|---|---|

| Amorphous Hydrated MnO₂ | 352 | - |

| Sulfidated Zerovalent Iron (S-ZVI) | 654.4 | pH 7 |

| Titanium-Iron Magnetic Adsorbent | 111.3 | pH 7.0 |

| Nano-Al₂O₃ | - (99.56% removal) | pH 4.5 for Tl(III) |

Oxidation-Reduction Approaches for Thallium Speciation Control in Remediation

Controlling the oxidation state of thallium is a critical strategy in its remediation, as the mobility and toxicity of thallium are highly dependent on its speciation. Thallium primarily exists in two oxidation states in the environment: the more mobile and stable monovalent form (Tl⁺) and the less soluble trivalent form (Tl³⁺).

Oxidative precipitation is a common approach that involves the oxidation of the more soluble Tl⁺ to the less soluble Tl³⁺, which can then be precipitated, often as thallic hydroxide (Tl(OH)₃). This method is recognized by the U.S. Environmental Protection Agency as a Best Demonstrated Available Technology (BDAT) for thallium-containing wastewater. 911metallurgist.com

Potassium permanganate (KMnO₄) has been effectively used as an oxidant. In synthetic mining-influenced water, dissolved thallium concentrations were reduced to less than 2 µg/L at a pH of approximately 9 with the addition of at least 5 mg/L of KMnO₄. In actual mining-influenced water, a higher dose of at least 12 mg/L was required to achieve the same result. researchgate.net

Fenton-like reactions , utilizing zero-valent iron (Fe⁰) and hydrogen peroxide (H₂O₂), can also be employed to oxidize Tl(I) to Tl(III). researchgate.net One study demonstrated that recycled aluminum beverage can powder could catalyze a Fenton-like reaction, achieving up to 99.8% removal of total thallium after oxidation and subsequent precipitation at pH 9.5. nsrrc.org.twresearchgate.net

Reductive precipitation offers an alternative pathway for thallium removal. This method typically involves the reduction of thallium to a less soluble form, such as thallium sulfide.

By controlling the solution's redox potential and pH, thallium can be effectively removed from wastewater as thallium sulfide (Tl₂S) , with final concentrations dropping to below 2 µg/L. researchgate.netresearchgate.net This can be achieved by creating a reducing environment, for instance, by using metallic iron. researchgate.net

The choice between oxidative and reductive approaches depends on the specific chemical matrix of the contaminated water and the target final concentration of thallium. Understanding the redox chemistry of thallium and its interaction with other dissolved species is crucial for designing effective remediation strategies. nih.gov

Performance of Oxidation-Reduction Approaches for Thallium Removal

| Approach | Reagents/Method | Initial Tl Concentration | Final Tl Concentration (µg/L) | Key Conditions |

|---|---|---|---|---|

| Oxidative Precipitation | KMnO₄ | ≤1 mg/L | <2 | pH ≈ 9, ≥5 mg/L KMnO₄ (synthetic water) |

| Oxidative Precipitation | KMnO₄ | ≤1 mg/L | <2 | pH ≈ 9, ≥12 mg/L KMnO₄ (actual mine water) |

| Oxidative Precipitation | Recycled Aluminum Powder (Fenton-like) | - | - (99.8% removal) | Precipitation at pH 9.5 |

| Reductive Precipitation | Sulfide | - | <2 | Controlled redox potential and pH |

Advanced Analytical Methodologies for Thallium Carbonate Determination and Speciation

High-Sensitivity Elemental and Speciation Analysis

High-sensitivity techniques are paramount for detecting the trace and ultra-trace levels of thallium found in many environmental and biological samples.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for trace element analysis, renowned for its high sensitivity and ability to perform multi-elemental analysis. nih.govresearchgate.netrsc.org It is particularly well-suited for determining thallium in various matrices due to its low detection limits, which can reach the picogram per milliliter (pg/mL) or nanogram per liter (ng/L) level. nih.govrsc.orgresearchgate.net The method involves introducing a sample, typically in liquid form, into an argon plasma that reaches temperatures of 6,000 to 10,000 K. These extreme temperatures cause the atoms in the sample to become ionized. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of specific isotopes, such as ²⁰³Tl and ²⁰⁵Tl. nih.gov

For the analysis of thallium, ICP-MS offers several advantages. It has a higher resolution and a detection limit that is two to three times lower than that of Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES). nih.gov This makes it suitable for trace element analysis in a variety of samples, including food, water, and biological tissues. nih.govnih.gov To ensure accuracy, especially in complex matrices, internal standards like indium, bismuth, or lutetium are often used to correct for instrumental drift and matrix effects. tandfonline.comaben.com.br

Research has demonstrated the successful application of ICP-MS for determining trace thallium in diverse samples. For instance, a method was validated for determining thallium in various foods with a method limit of detection (MLOD) ranging from 0.0070 to 0.0498 µg/kg. nih.govnih.gov Another study reported a limit of detection of 0.0370 ng/mL for thallium in rodent plasma. nih.gov Furthermore, ICP-MS can be validated using isotope dilution (ID) or external calibration (EC), with detection limits as low as 0.15 ng/g and 0.20 ng/g, respectively. researchgate.net

Table 1: ICP-MS Performance for Thallium Analysis

| Parameter | Value | Matrix | Reference |

|---|---|---|---|

| Method Limit of Detection (MLOD) | 0.0070–0.0498 µg/kg | Food | nih.govnih.gov |

| Limit of Detection (LOD) | 0.0370 ng/mL | Rodent Plasma | nih.gov |

| Isotope Dilution (ID) LOD | 0.15 ng/g | General | researchgate.net |

| External Calibration (EC) LOD | 0.20 ng/g | General | researchgate.net |

| Pre-concentration Factor | 125 | Environmental Water | rsc.org |

| Detection Limit after Pre-concentration | 0.02 pg/mL | Environmental Water | rsc.org |

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is another robust technique for elemental analysis. researchgate.net While generally less sensitive than ICP-MS, ICP-OES is still widely used for the determination of thallium, especially at higher concentrations. ajol.infouj.ac.za The principle of ICP-OES is similar to ICP-MS in that a plasma is used to excite the atoms of the sample. However, instead of detecting the ions, ICP-OES measures the characteristic wavelengths of light emitted as the excited atoms return to their ground state.

The technique is capable of multi-elemental analysis and is less susceptible to certain types of interferences compared to ICP-MS. ajol.info However, spectral interferences can occur from other elements that emit light at or near the analytical wavelength of thallium (e.g., 351.924 nm). ajol.info For instance, cerium, thorium, and zirconium have emission lines that could potentially interfere with thallium determination. ajol.info

When coupled with separation techniques like ion chromatography (IC), ICP-OES can be used for speciation analysis. ajol.infouj.ac.za In one study, an IC-ICP-OES method was developed for the simultaneous determination of Tl(I) and Tl(III). ajol.info The detection limits for both species were 0.8 mg/L with a standard nebulizer and 0.1 mg/L with an ultrasonic nebulizer. ajol.info While these detection limits are higher than those achieved with ICP-MS, they can be sufficient for certain applications, particularly in industrial settings. ajol.infouj.ac.za

Table 2: IC-ICP-OES Detection Limits for Thallium Speciation

| Nebulizer Type | Detection Limit for Tl(I) & Tl(III) | Reference |

|---|---|---|

| Inert V-groove Nebulizer | 0.8 mg/L | ajol.info |

| Ultrasonic Nebulizer | 0.1 mg/L | ajol.info |

Anodic Stripping Voltammetry (ASV) is a highly sensitive electrochemical technique used for the determination of trace metals in aqueous solutions. mdpi.comresearchgate.netosti.govfrontiersin.org This method involves a two-step process. First, the analyte (in this case, thallium ions) is pre-concentrated onto a working electrode by applying a negative potential. This step effectively plates the thallium onto the electrode surface. The second step involves stripping the deposited thallium back into the solution by scanning the potential in the positive direction. The resulting current peak is proportional to the concentration of the analyte in the sample. mdpi.com

ASV offers several advantages, including low instrumentation cost, portability, and very low detection limits, making it a powerful tool for environmental monitoring. researchgate.netresearchgate.net Various types of working electrodes have been employed for thallium determination, including mercury-based electrodes and more environmentally friendly alternatives like bismuth film electrodes. mdpi.comosti.govmetrohm.com